Levomoprolol

説明

特性

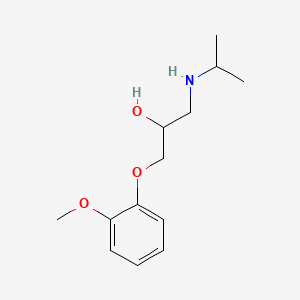

IUPAC Name |

1-(2-methoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-10(2)14-8-11(15)9-17-13-7-5-4-6-12(13)16-3/h4-7,10-11,14-15H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTFGCDECFPSQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27058-84-0 (mono-hydrochloride) | |

| Record name | Moprolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005741220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00863612 | |

| Record name | (+/-)-Moprolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5741-22-0 | |

| Record name | (±)-Moprolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5741-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moprolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005741220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Moprolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Moprolol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOPROLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A94HCH4225 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Moprolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041935 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Chiral Epoxide Intermediate Method

Reaction Sequence and Mechanism

The synthesis begins with (R)-3-chloro-1,2-propanediol as the chiral starting material. Hydrolysis in aqueous sodium hydroxide generates (R)-3-chloro-1,2-propanediol oxide, which undergoes nucleophilic attack by guaiacol (2-methoxyphenol) under alkaline conditions to form (R)-3-(2-methoxyphenoxy)-1,2-propanediol. Thionyl chloride (SOCl₂) mediates cyclization at 0–5°C to produce the epoxide intermediate, (R)-1,2-epoxy-3-(2-methoxyphenoxy)propane. Subsequent ring-opening with isopropylamine at 50–60°C yields moprolol with >98% enantiomeric excess.

Key Advantages:

Aqueous Epichlorohydrin Condensation

Solvent-Free Epoxidation

In this industrially optimized method, p-(2-methoxyethyl)phenol reacts with epichlorohydrin in water at 35–40°C, avoiding hazardous organic solvents. Sodium hydroxide is added in two stages to control exothermicity, achieving 92–95% conversion to 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene. Distillation under vacuum (50–60 mmHg) removes excess epichlorohydrin, yielding a residue containing 87–90% epoxide.

Amination and Purification

The epoxide intermediate reacts with isopropylamine in isopropyl alcohol at 70°C under 275–315 kPa pressure. Using a 3–6 molar excess of isopropylamine ensures complete ring-opening, producing metoprolol base with 96% purity. Subsequent extraction with toluene or isobutyl methyl ketone at pH 4–6, followed by alkaline precipitation (pH 11–13), isolates the free base in 78–82% yield.

Comparative Data:

| Parameter | Value | Source |

|---|---|---|

| Epoxidation temperature | 35–40°C | |

| Amination pressure | 275–315 kPa | |

| Final purity | 96% (HPLC) |

Biocatalytic Enantioselective Synthesis

Lipase-Mediated Resolution

A chemoenzymatic route resolves racemic 3-(2-methoxyphenoxy)propane-1,2-diol using Aspergillus niger lipase (ANL). In toluene at 30°C, ANL selectively acylates the (R)-enantiomer with vinyl acetate, leaving the (S)-diol in 49% yield and 98% enantiomeric excess. The (S)-diol is then treated with isopropylamine in tetrahydrofuran (THF) at 65°C for 12 hours to form moprolol.

Metoprolol Succinate Salt Preparation

Salt Formation and Crystallization

Metoprolol base reacts with succinic acid in ethanol at 30–80°C for 3–10 hours. Recrystallization from acetone-water (1:3 v/v) at 10°C produces the succinate salt with 99.5% purity.

Critical Parameters:

| Step | Condition | Outcome |

|---|---|---|

| Acid-base reaction | 50°C, 6 hours | 95% conversion |

| Recrystallization | 10°C, 24 hours | 99.5% purity (HPLC) |

化学反応の分析

Oxidation

Metoprolol can be oxidized to form various metabolites. Common oxidizing agents, such as potassium permanganate and hydrogen peroxide, can be used for this purpose. Electrochemical oxidation of metoprolol can also occur, potentially leading to the formation of chlorinated by-products when chloride ions are present .

Reduction

Reduction reactions can modify the functional groups present in the metoprolol molecule. Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to carry out these reactions.

Substitution

Nucleophilic substitution reactions can occur at the aromatic ring or the side chain of metoprolol. Reagents like sodium hydroxide or potassium carbonate can facilitate these substitution reactions.

Metabolism

The metabolism of metoprolol is mainly represented by hydroxylation and O-demethylation , primarily driven by the enzyme CYP2D6, with some contribution from CYP3A4 . Metoprolol does not inhibit or enhance its own metabolism .

Degradation

Metoprolol can undergo degradation through various processes, including photo-induced degradation and ozonation .

5.1 Photo-induced Degradation

Photo-induced degradation of metoprolol has been studied, with the addition of hydrogen peroxide accelerating the degradation process, particularly due to the increase in hydroxyl radical concentration resulting from the photolysis of hydrogen peroxide . The reaction rate constants and half-lives for the degradation of metoprolol at different pH levels and with the addition of hydrogen peroxide are given in Table 1 .

Table 1. Reaction rate constants and their half-lives of the degradation of metoprolol at pH 3, 6, and 9, and upon addition of H2O2

| pH | H2O2/mg L-1 | k/min-1 | t ½/min |

|---|---|---|---|

| 3 | - | 0.20 | 3.44 |

| 6 | - | 0.18 | 3.76 |

| 9 | - | 0.18 | 3.94 |

| 6 | 10 | 0.55 | 1.26 |

| 6 | 30 | 1.14 | 0.61 |

Several photo-induced transformation products of metoprolol have been identified, as shown in Table 2 .

Table 2. Photoinduced transformation products of metoprolol: Retention times, exact and accurate mass, and structure proposal

| Retention Time/min |

M+H]+ (accurate) | Proposed Structure | Reference |

| :----------------- | :--------------- | :----------------- | :----------------- | :-------- |

| 5.1 | 268.1907 | 268.1831 | Metoprolol | |

| 2.9; 3.4; 4.1 | 284.1856 | 284.1796 | | |

| 4.8; 5.0 | 282.1700 | 282.1612 | | |

| 3.9 | 254.1387 | 254.1638 | | |

| 4.2 | 252.1594 | 252.1533 | | |

| 4.1 | 238.1438 | 238.1379 | | |

| 1.4 | 134.1176 | 134.1127 | | |

5.2 Ozonation

Ozonation of metoprolol has also been investigated, with rate constants determined for both ozone flow and ozone-saturated solutions . Several ozonation products have been identified, as detailed in Table 3 .

Table 3. Ozonation products of metoprolol: Retention times, exact and accurate mass, and structure proposal

| Retention Time/min |

M+H]+ (accurate) | Proposed Structure | Reference |

| :----------------- | :--------------- | :----------------- | :----------------- | :-------- |

| 5.9 | 268.1907 | 268.1872 | Metoprolol | |

| 5.3; 5.4 | 300.1805 | 300.1770 | | |

| 5.2; 5.8 | 282.1700 | 282.1703 | | |

| 5.2; 5.3 | 274.1649 | 274.1615 | | |

| 1.8 | 206.1023 | 206.0991 | | |

| 1.4 | 134.1176 | 134.1150 | | |

Kinetic Resolution

The kinetic resolution of a racemic intermediate of metoprolol has been achieved using Pseudomonas fluorescens lipase (PFL) . This enzymatic method provides a route for the synthesis of enantiopure metoprolol .

科学的研究の応用

Hypertension

Metoprolol is primarily indicated for the management of hypertension. It lowers blood pressure by reducing cardiac output and inhibiting renin release from the kidneys, which subsequently decreases the overall workload on the heart. Studies have shown that metoprolol effectively reduces both systolic and diastolic blood pressure in hypertensive patients, including children .

Heart Failure

Metoprolol succinate has demonstrated significant benefits in managing heart failure. The MERIT-HF trial revealed that it reduced all-cause mortality by 34% and sudden death by 41% in patients with chronic heart failure . Additionally, it improves symptoms and quality of life while decreasing hospitalizations due to worsening heart failure.

Atrial Fibrillation

In patients with atrial fibrillation, metoprolol is effective in controlling heart rate and minimizing symptoms associated with this arrhythmia. It has been shown to decrease the incidence of new atrial fibrillation episodes in high-risk individuals .

Angina Pectoris

Metoprolol is also utilized for the treatment of angina pectoris, helping to alleviate chest pain by reducing myocardial oxygen demand through lowered heart rate and contractility .

Mechanistic Insights

Recent research has uncovered unique cardioprotective properties of metoprolol that differentiate it from other beta-blockers. For instance, it has been found to inhibit neutrophil activation, which may prevent further damage to the heart tissue during ischemic events . This mechanism underscores its potential as a preferred treatment option for patients experiencing acute myocardial infarction.

Case Studies and Research Findings

Adverse Effects and Considerations

While metoprolol is generally well-tolerated, potential side effects include fatigue, dizziness, depression, and bradycardia. It is crucial for clinicians to monitor patients closely, especially during dose adjustments or when initiating therapy.

作用機序

類似の化合物との比較

類似の化合物

モプロロールは、アテノロール、プロプラノロール、メトプロロールなどの他のβ遮断薬と比較されることがよくあります。 これらの化合物は、同様の作用機序を共有していますが、β受容体に対する選択性と薬物動態的特性が異なります.

ユニークさ

モプロロールのユニークさは、肺やその他の組織に見られるβ2受容体への影響を最小限に抑える、β1受容体に対する高い選択性にあります。 この選択性は、気管支収縮などの副作用のリスクを軽減するため、モプロロールは呼吸器疾患のある患者にとって好ましい選択肢となっています.

類似化合物との比較

Key Pharmacological Features:

- Mechanism : Competitive inhibition of β₁-adrenergic receptors, reducing cardiac output and peripheral vascular resistance .

- Ophthalmic Use : In animal models, Moprolol lowers intraocular pressure comparably to timolol, a standard glaucoma treatment, without bronchoconstrictive effects .

- Clinical Status : Investigational; withdrawn from the market due to manufacturing compliance issues despite showing efficacy in blood pressure reduction without significant heart rate effects .

Comparison with Similar Compounds

Structural and Functional Similarities

Moprolol belongs to the aryloxypropanolamine class of β-blockers, sharing structural motifs with propranolol, metoprolol, and alprenolol. These compounds feature:

Table 1: Molecular and Clinical Profiles of Selected β-Blockers

Pharmacological and Clinical Differences

Antiarrhythmic Activity:

Ophthalmic Efficacy:

Adverse Effects:

- Moprolol’s intrinsic sympathomimetic activity may reduce bradycardia risk compared to propranolol .

- Metoprolol’s cardioselectivity minimizes bronchospasm, unlike non-selective agents like propranolol .

Analytical Methods

Moprolol quantification employs visible spectrophotometry using Folin-Ciocalteu reagent (λₘₐₓ = 520 nm) or MBTH-FeCl₃ (λₘₐₓ = 629 nm), with linear ranges of 5–25 μg/mL and 10–35 μg/mL, respectively . These methods differ from HPLC-based assays commonly used for metoprolol and propranolol.

Research and Clinical Implications

- Synthesis Advancements : Chemoenzymatic routes for Moprolol offer greener alternatives to traditional resolution methods, reducing waste and improving enantiopurity .

- Therapeutic Potential: Moprolol’s dual β-blockade and local anesthetic properties warrant re-evaluation for arrhythmia and glaucoma, pending resolution of manufacturing challenges .

- Comparative Limitations : Unlike approved β-blockers, Moprolol lacks large-scale clinical data, limiting translational confidence .

生物活性

Metoprolol, a selective beta-1 adrenergic receptor antagonist, is widely used in the treatment of cardiovascular conditions such as hypertension and heart failure. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacokinetics, clinical efficacy, and safety profiles based on diverse research findings.

Metoprolol primarily acts by selectively inhibiting beta-1 adrenergic receptors located in cardiac tissues. This inhibition leads to:

- Decreased heart rate (negative chronotropic effect)

- Reduced myocardial contractility (negative inotropic effect)

- Lowered cardiac output , which is beneficial in managing conditions like heart failure and hypertension .

The selectivity for beta-1 receptors minimizes side effects associated with beta-2 receptor blockade, such as bronchoconstriction, making metoprolol a safer choice for patients with respiratory issues .

Absorption and Bioavailability

- Metoprolol is nearly completely absorbed when administered orally, with a bioavailability of approximately 50% due to first-pass metabolism. The intravenous form achieves 100% bioavailability .

- Peak plasma concentrations occur about 1-2 hours after oral administration and 20 minutes post-intravenous administration .

Distribution and Metabolism

- The volume of distribution is about 4.2 L/kg, indicating extensive tissue penetration, including the ability to cross the blood-brain barrier .

- Metoprolol is primarily metabolized by CYP2D6 and CYP3A4 enzymes in the liver .

Excretion

- Approximately 95% of metoprolol is excreted via the kidneys, with less than 5% appearing unchanged in urine .

Hypertension and Heart Failure

Metoprolol has demonstrated significant efficacy in various clinical settings:

- In a randomized trial involving patients with obstructive hypertrophic cardiomyopathy (HCM), metoprolol significantly reduced left ventricular outflow tract (LVOT) obstruction and improved quality of life metrics compared to placebo .

- The Metoprolol Atherosclerosis Prevention in Hypertensives (MAPHY) trial indicated that metoprolol reduced mortality and re-infarction rates post-myocardial infarction by 17% compared to diuretics .

| Study | Population | Outcome |

|---|---|---|

| Randomized Trial on HCM | 29 patients | Reduced LVOT obstruction; improved quality of life |

| MAPHY Trial | Hypertensive patients | Reduced mortality and myocardial infarction rates by 17% |

Safety Profile

Metoprolol is generally well-tolerated; however, potential adverse effects include:

- Hypotension: A retrospective study found a low rate (1.1%) of serious adverse events related to intravenous metoprolol use in unmonitored wards .

- Other common side effects include fatigue, dizziness, and bradycardia.

Case Study on Extended-Release Formulation

A study utilizing metoprolol succinate extended-release highlighted its role in managing chronic heart failure. The findings suggested that extended-release formulations could improve adherence due to less frequent dosing compared to immediate-release forms .

Pharmacokinetic Variability

Research has shown variability in pharmacokinetic parameters among different formulations of metoprolol. A crossover trial examined the therapeutic equivalence between various succinate formulations, emphasizing the importance of consistent dosing regimens for optimal therapeutic outcomes .

Q & A

Q. What experimental models are most appropriate for evaluating Moprolol’s antihypertensive efficacy, and how do they differ from glaucoma models?

Methodological guidance: Use spontaneously hypertensive rats (SHR) for systemic hypertension studies, monitoring blood pressure via telemetry. For glaucoma research, intraocular pressure (IOP) reduction should be tested in primate or rabbit models with induced ocular hypertension. Note that l-Moprolol’s β-blocking activity shows reduced bronchial muscle activation, making it safer for glaucoma models than non-selective β-blockers .

Q. How can researchers validate Moprolol’s β-adrenergic receptor selectivity in vitro?

Methodological guidance: Conduct competitive binding assays using radiolabeled ligands (e.g., H-dihydroalprenolol) on isolated cardiac (β1) and bronchial (β2) tissues. Compare inhibition constants (Ki) to reference β-blockers like propranolol. l-Moprolol’s lower β1 affinity reduces cardiotoxicity, a key distinction from racemic mixtures .

Advanced Research Questions

Q. What methodologies resolve contradictions in historical efficacy data between Moprolol and newer β-blockers (e.g., metoprolol)?

Methodological guidance: Perform meta-analyses of pre-1990s clinical trials, adjusting for outdated diagnostic criteria (e.g., blood pressure measurement techniques). Re-evaluate Moprolol’s enantiomer-specific effects using modern chiral chromatography to isolate l- and d-Moprolol, as early studies often used racemic mixtures with variable pharmacokinetics .

Q. How does Moprolol’s enantiomeric purity impact its therapeutic index in preclinical studies?

Methodological guidance: Synthesize enantiopure l-Moprolol via chemoenzymatic routes (e.g., E. coli/Lk-ADH-Lica system) to achieve >99% enantiomeric excess. Compare toxicity profiles (e.g., bronchoconstriction, bradycardia) between enantiomers in rodent models. Purity is critical, as d-Moprolol may antagonize l-Moprolol’s β-blocking effects .

Q. What experimental designs address Moprolol’s limited bioavailability in chronic dosing studies?

Methodological guidance: Use sustained-release formulations (e.g., PEGylated nanoparticles) in pharmacokinetic studies. Monitor plasma concentrations via HPLC-MS/MS and correlate with pharmacodynamic endpoints (e.g., heart rate reduction). Adjust dosing intervals based on species-specific metabolic rates .

Methodological & Data Analysis Questions

Q. How should researchers optimize Moprolol synthesis to balance yield and enantiomeric purity?

Methodological guidance: Combine asymmetric catalysis (e.g., Burkholderia cepacia lipase) with kinetic resolution. Validate purity via polarimetry and chiral HPLC (Chiralpak AD-H column). For scale-up, prioritize green chemistry metrics (e.g., E-factor) to minimize waste .

Q. What statistical approaches reconcile discrepancies in Moprolol’s efficacy across heterogeneous trial datasets?

Methodological guidance: Apply mixed-effects models to account for variability in trial design (e.g., dosing regimens, patient demographics). Use sensitivity analyses to identify confounding variables (e.g., concurrent antihypertensive therapies). Publicly archived datasets (e.g., ClinicalTrials.gov ) enable reproducibility .

Q. How can in vitro receptor binding data predict in vivo Moprolol responses in comorbid models (e.g., hypertension + glaucoma)?

Methodological guidance: Develop physiologically based pharmacokinetic (PBPK) models integrating receptor occupancy rates (from SPR biosensors) and tissue distribution data. Validate predictions in dual-disease animal models using microdialysis to measure drug concentrations in ocular and systemic compartments .

Cross-Disciplinary & Translational Questions

Q. What ethical considerations arise when repurposing Moprolol for new indications (e.g., anxiety disorders)?

Methodological guidance: Adhere to NIH guidelines for preclinical-to-clinical translation. Conduct dose-escalation studies in non-human primates, prioritizing endpoints like CNS penetration (measured via PET imaging) and off-target receptor profiling (e.g., 5-HT1A binding assays) .

Q. How do Moprolol’s molecular interactions inform personalized dosing in genetically diverse populations?

Methodological guidance: Use CRISPR-edited iPSC-derived cardiomyocytes to model CYP2D6 polymorphisms affecting Moprolol metabolism. Correlate metabolic rates with clinical outcomes in pharmacogenomic cohorts, applying machine learning to identify predictive SNPs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。